molecular formula C13H12N6O2 B12202363 N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B12202363
M. Wt: 284.27 g/mol
InChI Key: KTIMCNQPDRSTFH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with pyrazine and furan moieties. Its structure combines pharmacophoric elements (triazole, pyrazine, and furan) known for diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects . The compound is synthesized via multi-step alkylation and condensation reactions, typically starting from 2-aminopyrazine or furan-containing intermediates . Spectral characterization (IR, NMR, LC-MS) confirms its purity and structural integrity .

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H12N6O2/c20-12(16-7-9-2-1-5-21-9)6-11-17-13(19-18-11)10-8-14-3-4-15-10/h1-5,8H,6-7H2,(H,16,20)(H,17,18,19)

InChI Key

KTIMCNQPDRSTFH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=NC(=NN2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrazine ring: This can be synthesized via condensation reactions involving diamines and diketones.

    Formation of the triazole ring: This can be synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling reactions: The final step involves coupling the furan, pyrazine, and triazole rings through appropriate linkers and under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazine ring might yield dihydropyrazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound might modulate the activity of specific receptors by binding to them.

    Pathway interference: The compound might interfere with specific biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Biological Activity (Reference)
N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide 1,2,4-Triazole - Pyrazine at C5
- Furan-methyl at N1 of acetamide
Anti-inflammatory (predicted)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole - Furan at C5
- Sulfanyl group at C3
- Variable R groups on acetamide
Anti-exudative (AEA = 45–72%)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-1,2,4-triazol-3-ylthio)acetamide 1,2,4-Triazole + Pyrazole - Pyrazole at C5
- Phenyl at C4
- Variable R groups on acetamide
Broad-spectrum activity (PASS-predicted)
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(3-nitrophenyl)thiazol-2-yl]acetamide 1,2,4-Triazole + Thiazole - Furan at C5
- Nitrophenyl-thiazole on acetamide
Not reported (structural analog)
2-((4-ethyl-5-(pyrazin-2-yl)-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 1,2,4-Triazole - Pyrazine at C5
- Ethyl at N4
- Fluorophenyl on acetamide
Unspecified (structural analog)

Key Observations:

Core Heterocycles :

  • The target compound shares a 1,2,4-triazole core with all analogs but differs in substituents. Pyrazine at C5 (as in ) and furan derivatives (as in ) are common in anti-inflammatory or anti-exudative agents.
  • Compounds with dual heterocycles (e.g., triazole + pyrazole in ) show enhanced bioactivity due to synergistic electronic effects.

Substituent Impact :

  • Furan : Enhances anti-exudative activity by modulating lipophilicity and hydrogen bonding (e.g., AEA = 72% at 10 mg/kg vs. diclofenac’s 68% ).
  • Pyrazine : Improves metabolic stability and π-π stacking in receptor binding (common in kinase inhibitors) .
  • Sulfanyl vs. Alkyl Groups : Sulfanyl-containing analogs (e.g., ) exhibit higher solubility but lower membrane permeability than alkylated derivatives .

Key Findings:

  • The target compound’s synthesis (65–78% yield) is moderately efficient compared to pyrazine-triazole analogs (70–85% ).
  • Dual heterocyclic systems (e.g., triazole + pyrazole) achieve higher yields (80–90%) due to optimized heterocyclization conditions .

Biological Activity

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of furan and pyrazine intermediates, followed by their coupling through various reactions. The conditions for these reactions include the use of specific catalysts and solvents to ensure high yields and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The triazole moiety plays a crucial role in binding to enzymes or receptors, modulating their activity. The furan ring may also facilitate interactions with proteins or nucleic acids, influencing their function. This dual binding capability enhances the compound's potential as a therapeutic agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values reported for these studies ranged from 12 µM to 49.85 µM, indicating potent activity against these malignancies .
Cell LineIC50 (µM)Reference
MCF712
HepG217.82
A54949.85

Additional Biological Activities

Beyond anticancer effects, the compound exhibits other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models.

Case Studies

A notable study investigated the effects of this compound on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

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